molecular formula C11H12N2O3 B3236029 Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 135995-38-9

Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3236029
CAS No.: 135995-38-9
M. Wt: 220.22 g/mol
InChI Key: JYGAREOAPYRVLH-UHFFFAOYSA-N
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Description

Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires the presence of a base, such as sodium hydroxide, and can be carried out under ambient conditions. Another method involves the use of metal-catalyzed coupling reactions, such as those catalyzed by copper, iron, gold, ruthenium, or palladium .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes to assemble the scaffold. These processes may involve the use of undesirable solvents like N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile, and may require relatively high temperatures, high catalyst loading, and long reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester group would yield an alcohol derivative .

Scientific Research Applications

Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity. For example, some derivatives of this compound have been shown to inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .

Properties

IUPAC Name

ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-5-3-4-8(7-14)10(13)12-9/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGAREOAPYRVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate

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